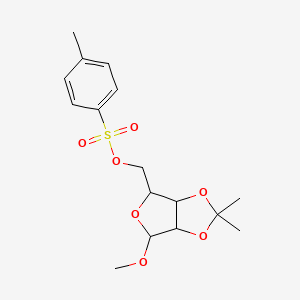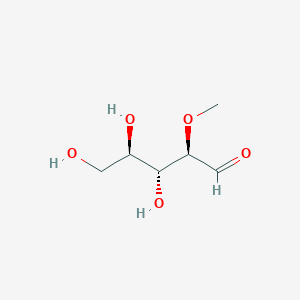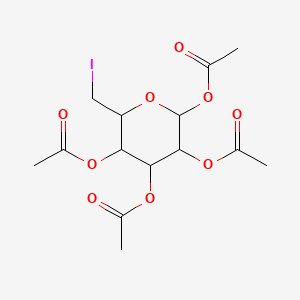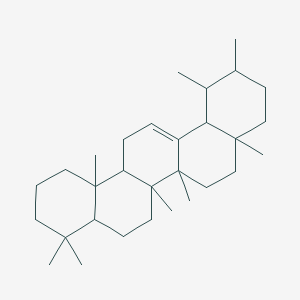
3-(4-Carbamoylpyridin-2-ylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Carbamoylpyridin-2-ylamino)benzoic acid is an organic compound with the molecular formula C13H11N3O3 and a molecular weight of 257.24 g/mol This compound is characterized by the presence of a benzoic acid moiety linked to a pyridine ring through an amide bond
準備方法
The synthesis of 3-(4-Carbamoylpyridin-2-ylamino)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
化学反応の分析
3-(4-Carbamoylpyridin-2-ylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced by other groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
3-(4-Carbamoylpyridin-2-ylamino)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-Carbamoylpyridin-2-ylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
3-(4-Carbamoylpyridin-2-ylamino)benzoic acid can be compared with other similar compounds, such as:
3-(4-Pyridinyl)benzoic acid: This compound has a similar structure but lacks the carbamoyl group.
4-(Aminocarbonyl)-2-pyridinyl]amino]benzoic acid: This compound has a similar structure but with different substituents on the aromatic rings.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C13H11N3O3 |
|---|---|
分子量 |
257.24 g/mol |
IUPAC名 |
3-[(4-carbamoylpyridin-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C13H11N3O3/c14-12(17)8-4-5-15-11(7-8)16-10-3-1-2-9(6-10)13(18)19/h1-7H,(H2,14,17)(H,15,16)(H,18,19) |
InChIキー |
IZTIIXFLOQLVMW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC2=NC=CC(=C2)C(=O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-Methylbicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B12101659.png)





![2-[(4-Fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoic acid](/img/structure/B12101695.png)
![[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12101699.png)



